2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
Description
This compound features a thieno[3,2-d]pyrimidinone core substituted at position 3 with a benzyl group and at position 2 with a sulfanyl-linked acetamide moiety. The acetamide is further functionalized with a 2-(trifluoromethyl)phenyl group at the nitrogen atom. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzyl substituent contributes steric bulk and aromatic interactions.
Properties
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O2S2/c23-22(24,25)15-8-4-5-9-16(15)26-18(29)13-32-21-27-17-10-11-31-19(17)20(30)28(21)12-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPVGLWANMMQPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. It plays a crucial role in various biological processes such as cell proliferation, stem cell differentiation, and early embryogenesis.
Mode of Action
The compound acts as an inhibitor of EZH2 . It binds to the EZH2 enzyme, preventing it from adding methyl groups to histones. This inhibition disrupts the normal function of EZH2, leading to changes in gene expression.
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways . Histone methylation is a process that controls gene expression. When EZH2 is inhibited, the methylation pattern of histones is altered, leading to changes in the expression of various genes. These changes can have downstream effects on cellular processes such as cell growth and differentiation.
Result of Action
The compound has shown antitumor activity against various cancer cell lines. It can significantly affect lymphoma cell morphology, induce apoptosis of cells in a concentration-dependent manner, and inhibit cell migration. These effects suggest that the compound could be a potential therapeutic agent for certain types of cancer.
Biological Activity
The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a member of the thieno[3,2-d]pyrimidine class, characterized by its complex structure that includes a thieno ring fused with a pyrimidine moiety and various functional groups. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer and antimicrobial agent.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 451.56 g/mol. The presence of a trifluoromethyl group enhances its lipophilicity and biological activity, which is critical for its interaction with biological targets.
Synthesis
The synthesis typically involves one-pot intermolecular annulation reactions between o-amino benzamides and thiols, leading to the formation of the thieno[3,2-d]pyrimidine framework. This method allows for the introduction of various substituents on the aromatic rings or modifications to the acetamide group, facilitating structure-activity relationship studies in drug development.
Biological Activity
Research indicates that compounds similar to this one exhibit significant biological activities:
-
Anticancer Activity :
- Thieno[3,2-d]pyrimidine derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase. These targets are crucial for DNA synthesis and repair, making them attractive for cancer therapy.
- In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective cytotoxicity.
-
Antimicrobial Properties :
- The compound exhibits antimicrobial activity against various bacterial strains. It has been shown to inhibit bacterial growth by targeting essential metabolic pathways.
- The presence of the sulfanyl group is believed to enhance its interaction with microbial enzymes, leading to increased efficacy.
-
Enzyme Inhibition Studies :
- Molecular docking studies have revealed that the trifluoromethyl group interacts favorably with enzyme active sites through hydrogen bonding and halogen bonding interactions, which may contribute to the observed biological activities.
- Compounds derived from this class have been evaluated for their inhibitory effects against cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study 1 : A derivative of this compound was tested against various cancer cell lines, showing significant inhibition of cell proliferation with an IC50 value of 15 µM.
- Study 2 : In a screening of a drug library, a structurally similar compound demonstrated promising anticancer properties through induction of apoptosis in multicellular spheroids.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | IC50 (µM) | Target Activity |
|---|---|---|---|---|
| Compound A | C23H21N3O4S | 451.56 | 15 | Anticancer |
| Compound B | C22H19N3O2S2 | 421.53 | 20 | Antimicrobial |
| Compound C | C22H20F3N3O4S | 450.50 | 18 | COX Inhibition |
Comparison with Similar Compounds
Substituent Variations on the Thienopyrimidinone Core
- 3-(4-Chlorophenyl) Analog (CAS 687563-28-6) : Replaces the benzyl group with a 4-chlorophenyl ring, reducing steric bulk while introducing an electron-withdrawing chlorine atom. This modification may alter binding affinity in enzyme inhibition assays .
- 3-(4-Fluorophenyl) Analog (IWP-3, CAS 687561-60-0) : Features a 4-fluorophenyl group, balancing electronic effects (moderate electron withdrawal) and lipophilicity. IWP-3 is reported as a Wnt pathway inhibitor, highlighting the impact of substituents on target selectivity .
Variations in the Acetamide Side Chain
- N-(6-Methylbenzothiazol-2-yl) Analog () : Replaces the trifluoromethylphenyl group with a benzothiazole ring, enabling π-π stacking and hydrogen bonding. This structural change correlates with activity in the Wnt pathway rather than kinase inhibition .
- N-(3-(Trifluoromethyl)phenyl) Analog (): Retains the trifluoromethylphenyl group but links it to a thieno[3,2-d]pyrimidin-4-ylamino-phenylacetamide core. This compound (3c) exhibits TRK inhibitory activity (IC₅₀ = 12 nM), emphasizing the importance of the acetamide’s positioning and core hybridization .
Key Findings and Implications
Substituent Effects : The benzyl group enhances steric interactions, while electron-withdrawing groups (e.g., Cl, F) optimize electronic complementarity in binding pockets .
Synthetic Challenges : Microwave synthesis improves efficiency for sterically hindered analogs but may reduce yields compared to conventional methods .
Biological Relevance: The trifluoromethylphenyl acetamide moiety is a recurring pharmacophore in kinase inhibition, but its pairing with diverse cores (e.g., thienopyrimidinone vs. benzothiazole) dictates target selectivity .
Q & A
Q. How to design a structure-activity relationship (SAR) study for derivatives?
- Answer :
- Library synthesis : Prepare 15–20 analogs with variations in the benzyl, sulfanyl, and trifluoromethyl groups.
- Data analysis : Use cheminformatics tools (e.g., MOE) to correlate substituent properties (Hammett σ, π) with bioactivity.
- 3D-QSAR : Develop a pharmacophore model using alignment-independent descriptors (e.g., GRIND) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
